molecular formula C5H5ClN2O B1526231 3-Amino-4-chloropyridin-2-OL CAS No. 1198154-61-8

3-Amino-4-chloropyridin-2-OL

Cat. No. B1526231
M. Wt: 144.56 g/mol
InChI Key: UIAAWKLXNNXEJG-UHFFFAOYSA-N
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Description

3-Amino-4-chloropyridin-2-OL is a chemical compound with the CAS Number: 1198154-61-8 . It has a molecular weight of 144.56 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-4-chloro-2-pyridinol . The InChI code for this compound is 1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) .


Physical And Chemical Properties Analysis

3-Amino-4-chloropyridin-2-OL is a powder with a molecular weight of 144.56 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

3-Amino-4-chloropyridin-2-OL serves as a precursor in the synthesis of various complex molecules and supramolecular structures. For example, it is used in the preparation of 3-amino-2-chloropyridines with various substituents at the 4-position, leading to the synthesis of analogs like Nevirapine, a reverse transcriptase inhibitor (Bakke & Říha, 2001). Its derivatives are studied for their molecular-electronic structure, showcasing significant polarizability and the formation of supramolecular structures through hydrogen bonding and aromatic π-π stackings (Cheng et al., 2011).

Chemical Properties and Reactivity

The chemical reactivity of 3-Amino-4-chloropyridin-2-OL derivatives has been explored in various studies, demonstrating their utility in forming complex coordination compounds. For instance, mononuclear titanium complexes that contain aminopyridinato ligands showcase the strained amido ligands' unique coordination and bonding modes, indicating the compound's utility in developing novel coordination chemistry (Kempe & Arndt, 1996).

Antioxidative and Neuroprotective Properties

Research has also highlighted the potential antioxidative and neuroprotective properties of 3-Amino-4-chloropyridin-2-OL derivatives. For example, certain derivatives have shown modest inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating Alzheimer's disease and related conditions by targeting key pharmacological receptors (Samadi et al., 2010).

Catalysis and Bond Formation

The compound and its derivatives find applications in catalysis and bond formation processes. For instance, redox-activated amines in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation enabled by metal-free photoredox catalysis demonstrate the compound's utility in organic synthesis, showcasing broad substrate scope and high chemoselectivity (Ociepa et al., 2018).

Antibacterial Activity

Additionally, some studies have focused on the antibacterial activity of 3-Amino-4-chloropyridin-2-OL derivatives, exploring their effectiveness against various bacterial strains. For example, Schiff bases containing the compound have been tested for their antibacterial properties, highlighting the potential for developing new antimicrobial agents (Khan et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-4-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAAWKLXNNXEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloropyridin-2-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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